molecular formula C5H5N3O B1283407 2-Pyrimidinecarboxamide CAS No. 88511-48-2

2-Pyrimidinecarboxamide

Cat. No. B1283407
CAS RN: 88511-48-2
M. Wt: 123.11 g/mol
InChI Key: FUXJMHXHGDAHPD-UHFFFAOYSA-N
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Patent
US07414045B2

Procedure details

To a solution of seven-membered ring-pyrimidine mesylate 2 (6 g) in EtOH (80 mL) was added 4-fluorobenzylamine (5.060 g). The resulting solution was reflux for 8 h. (100% conversion by HPLC). The reaction mixture was concentrated to about 20 mL total volume, and 80 mL of EtOAc was added. To the resulting solution was added 20% brine (15 mL), 4 N HCl (15 mL), and water 10 mL). After a phase cut, the aqueous layer was back-extracted with EtOAc (25 mL). The combined organic layers were washed with 4 N HCl: 20% brine (1:1, 3×15 mL), brine (15 mL). The organic solution was concentrated to a total volume about 30 mL. Hexane (70 mL) was slowly added to the solution over 1 h. The resulting slurry was aged at 0-5° C. for 1 h. The crystalline solid was filtered off, washed with hexane:EtOAc (4:1, 50 mL), dried under vacuum with nitrogen sweep to afford seven-membered ring-pyrimidine amide 10 (5.30 g, 86%, HPLC>97A %). 1H NMR (CDCl3, 400 MHz) δ: 11.85 (br s, 1H), 7.84 (br s, 0.5H), 7.68 (br s, 0.5H), 7.31 (m, 2H), 7.04 (m, 2H), 5.40-4.90 (m, 2H), 4.53 (m, 2H), 3.38 (m, 1H), 2.87 (s, 3H), 2.20-2.15 (m, 3H), 1.90-1.40 (m, 3H), 1.37 (s, 9H).
Name
pyrimidine mesylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
S(O)(=O)(=[O:3])C.[N:6]1[CH:11]=[CH:10][CH:9]=[N:8][CH:7]=1.FC1C=CC([CH2:17][NH2:18])=CC=1>CCO>[N:6]1[CH:11]=[CH:10][CH:9]=[N:8][C:7]=1[C:17]([NH2:18])=[O:3] |f:0.1|

Inputs

Step One
Name
pyrimidine mesylate
Quantity
6 g
Type
reactant
Smiles
S(C)(=O)(=O)O.N1=CN=CC=C1
Name
Quantity
5.06 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was reflux for 8 h. (100% conversion by HPLC)
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 20 mL total volume, and 80 mL of EtOAc
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
To the resulting solution was added 20% brine (15 mL), 4 N HCl (15 mL), and water 10 mL)
EXTRACTION
Type
EXTRACTION
Details
After a phase cut, the aqueous layer was back-extracted with EtOAc (25 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 4 N HCl
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to a total volume about 30 mL
ADDITION
Type
ADDITION
Details
Hexane (70 mL) was slowly added to the solution over 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystalline solid was filtered off
WASH
Type
WASH
Details
washed with hexane:EtOAc (4:1, 50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum with nitrogen sweep

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(N=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 126.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.